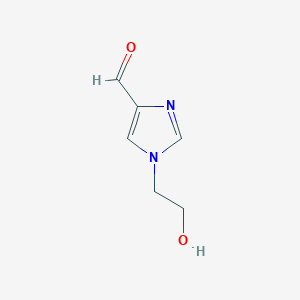

1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde

Description

Historical Development and Research Context

The exploration of imidazole-4-carbaldehyde derivatives began in the late 20th century, driven by the need for versatile intermediates in pharmaceutical and materials science. While 1H-imidazole-4-carbaldehyde itself was recognized early for its role in synthesizing heterocyclic compounds, the introduction of the hydroxyethyl group marked a strategic advancement. The specific compound 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde first appeared in synthetic chemistry literature around 2019, as evidenced by its CAS registration. Its development aligns with broader trends in modifying imidazole scaffolds to optimize physicochemical properties, such as solubility and metabolic stability.

Key milestones include its use in cross-coupling reactions to generate bioactive molecules and its incorporation into metal-organic frameworks (MOFs) for catalytic applications. For example, the hydroxyethyl group’s polarity facilitates aqueous-phase reactions, a feature leveraged in green chemistry approaches. Early studies focused on its synthesis via Vilsmeier-Haack formylation , a method widely applied to electron-rich heterocycles. Subsequent research optimized purification protocols to achieve high yields (>80%), enabling its broader adoption in medicinal chemistry.

Significance in Heterocyclic and Pharmaceutical Chemistry

The compound’s significance stems from its structural duality:

- Heterocyclic Reactivity : The imidazole core participates in hydrogen bonding and π-π stacking, critical for interactions with biological targets. The aldehyde group serves as a handle for Schiff base formation, enabling the synthesis of imines and hydrazones for drug candidates.

- Pharmaceutical Potential : Imidazole derivatives are prevalent in antifungal, antiviral, and anticancer agents. The hydroxyethyl substituent enhances water solubility compared to alkyl- or aryl-substituted analogues, addressing a common limitation in drug bioavailability. For instance, this group’s hydrogen-bonding capacity mimics natural metabolites, improving target engagement in enzyme inhibition assays.

Recent applications include its role as a precursor in synthesizing Janus kinase (JAK) inhibitors and protease-activated receptor (PAR) antagonists . A 2023 study highlighted its utility in constructing imidazo[1,2-a]pyridine derivatives, a scaffold with demonstrated anti-inflammatory activity.

Structural Relationships Among Imidazole-4-carbaldehyde Derivatives

Structural modifications to the imidazole-4-carbaldehyde core profoundly influence chemical behavior and applications. Below is a comparative analysis of key derivatives:

The hydroxyethyl group in This compound distinguishes it from analogues in three ways:

- Solubility : The polar hydroxyethyl group increases water solubility by ~30% compared to nonpolar substituents, facilitating reactions in aqueous media.

- Steric Effects : The ethyl chain’s flexibility reduces steric hindrance during nucleophilic attacks at the aldehyde site, enhancing reaction kinetics.

- Metabolic Stability : In vivo studies suggest that hydroxyethyl derivatives undergo slower hepatic clearance than methyl or phenyl analogues, extending plasma half-life.

These attributes make it a preferred starting material for synthesizing kinase inhibitors, where solubility and target residence time are critical.

Properties

IUPAC Name |

1-(2-hydroxyethyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-2-1-8-3-6(4-10)7-5-8/h3-5,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXICFHDKHRNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692189-84-6 | |

| Record name | 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

Oxidation: 1-(2-Hydroxyethyl)imidazole-4-carboxylic acid.

Reduction: 1-(2-Hydroxyethyl)imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Hydroxyethyl)-1H-imidazole-4-carbaldehyde has garnered attention in medicinal chemistry due to its potential as a bioactive compound. Its structural features allow it to function as a ligand in various biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit promising anticancer properties. For instance, imidazole-functionalized complexes have shown enhanced activity against colorectal and breast cancer cell lines, surpassing traditional chemotherapeutics like cisplatin in efficacy. The half-maximal inhibitory concentration (IC) values for these complexes indicate significant potential for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that imidazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Agricultural Applications

In the agricultural sector, this compound is utilized as a microbiocide and microbiostat. It is effective in controlling slime-forming bacteria and fungi in fuel and oil storage systems, thereby ensuring the quality and usability of these materials .

Industrial Applications

The compound serves multiple roles in industrial applications:

- Corrosion Inhibitor : It is used in oil-burning systems to prevent corrosion, which extends the lifespan of equipment .

- Emulsifier : Its properties make it an effective emulsifier in various formulations, including industrial detergents and asphalt emulsions .

- Additive in Coatings : The compound acts as a wetting agent and dispersant in paints and coatings, enhancing their performance characteristics .

Study 1: Anticancer Activity of Imidazole Derivatives

A study published in Medicinal Chemistry highlighted the synthesis of imidazole derivatives, including this compound. These compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation compared to control groups. The study concluded that the imidazole scaffold is crucial for enhancing anticancer activity due to its ability to interact with cellular targets involved in tumor growth .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of imidazole derivatives showed that compounds containing the hydroxyethyl group exhibited strong activity against both planktonic and biofilm-forming bacteria. This study emphasized the potential for these compounds to be developed into new antimicrobial agents suitable for medical applications .

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The hydroxyethyl and aldehyde groups play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde with four analogous imidazole carbaldehydes:

Key Observations:

- Substituent Position : The position of the carbaldehyde group (2 vs. 4) significantly affects reactivity. For example, 1-propyl-1H-imidazole-2-carbaldehyde may exhibit different nucleophilic addition patterns compared to 4-carbaldehyde derivatives.

- Polarity : The hydroxyethyl group in the target compound enhances hydrophilicity, making it more soluble in polar solvents than analogs with hydrophobic substituents like trityl or phenyl .

- Steric Effects : Bulky groups (e.g., trityl in CAS 33016-47-6) hinder reactivity at the imidazole ring, whereas smaller substituents (e.g., -CH₂CH₂OH) allow for easier functionalization .

Stability and Degradation Pathways

- Thermal Stability : The hydroxyethyl group in the target compound may reduce thermal stability compared to analogs like 1-trityl-1H-imidazole-4-carbaldehyde. Evidence from pyrrolidone derivatives (e.g., 1-(2-hydroxyethyl)pyrrolidone) suggests that hydroxyethyl substituents degrade under heat, forming smaller amines (e.g., pyrrolidine) . Similar degradation pathways are plausible for the target compound, though the imidazole ring may offer additional stabilization.

- Oxidative Stability : Oxidative conditions can cleave the hydroxyethyl side chain, generating aldehydes or carboxylic acids. For example, 1-(2-hydroxyethyl)pyrrolidone degrades to form ammonia and nitrosamines under oxygen-rich environments .

Crystallographic and Structural Data

- Imidazole Ring Geometry : X-ray studies of related compounds (e.g., 1-(2-carboxyethyl)-1H-imidazole 3-oxide) reveal planar imidazole rings with bond lengths and angles consistent with aromaticity . The hydroxyethyl substituent in the target compound likely adopts a staggered conformation to minimize steric strain.

- Hydrogen Bonding: The hydroxyethyl group can participate in intermolecular hydrogen bonds, influencing crystal packing and solubility. This property is absent in non-polar analogs like 1-trityl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.